molecular formula C20H13ClN2O3S2 B12271967 N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide

Cat. No.: B12271967
M. Wt: 428.9 g/mol
InChI Key: MNPVFBVVHDGTFU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a combination of chlorophenyl, chromenyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with chromenyl group: The thiazole intermediate can then be coupled with a chromenyl derivative through a nucleophilic substitution reaction.

    Introduction of the chlorophenyl group: Finally, the chlorophenyl group can be introduced via an amide formation reaction using 3-chloroaniline and an appropriate acylating agent.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or chromenyl moieties.

    Reduction: Reduction reactions could target the carbonyl groups present in the chromenyl structure.

    Substitution: The chlorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds similar to N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide. For instance:

  • In vitro Studies : Compounds containing thiazole rings have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, indicating their potential as new antimicrobial agents .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound:

  • Cell Viability Assays : Studies have demonstrated that derivatives can significantly reduce the viability of cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). For example, specific modifications on the thiazole or chromenone moieties have been shown to enhance anticancer activity significantly .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI reported that thiazole derivatives exhibited potent antimicrobial activity against drug-resistant strains. Compounds structurally related to this compound demonstrated minimum inhibitory concentrations (MIC) lower than conventional antibiotics like vancomycin .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of chromenone derivatives found that specific substitutions significantly enhanced their efficacy against Caco-2 cells. The study indicated that compounds similar to this compound could serve as promising leads in cancer therapy due to their selective cytotoxicity against tumor cells while sparing normal cells .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique chemical and biological properties.

Biological Activity

N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a chlorophenyl, chromenyl, and thiazolyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure:

  • Molecular Formula: C20_{20}H13_{13}ClN2_{2}O3_{3}S2_{2}
  • Molecular Weight: 428.9 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring: Reacting an α-haloketone with thiourea under basic conditions.
  • Coupling with Chromenyl Group: A nucleophilic substitution reaction between the thiazole intermediate and a chromenyl derivative.
  • Introduction of the Chlorophenyl Group: Amide formation using 3-chloroaniline and an appropriate acylating agent .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Thiazole derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, suggesting potential as antimicrobial agents .

Anticancer Activity

Several studies have explored the anticancer potential of thiazole-containing compounds:

  • A study reported that thiazole derivatives showed notable cytotoxic effects against various cancer cell lines, including Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma) cells. The incorporation of specific substituents on the thiazole ring was found to enhance anticancer activity significantly .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Modulation: It may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with other thiazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
Compound AEffective against MRSAModerate against Caco-2Contains electron-withdrawing groups
Compound BBroad-spectrum antifungalHigh cytotoxicity against A549Substituted thiazole ring
N-(3-chlorophenyl)-...Potentially effectiveSignificant against Caco-2 and A549Unique combination of functional groups

Case Studies

  • In Vitro Studies: Various in vitro studies have shown that modifications on the thiazole ring can enhance the anticancer activity against specific cell lines. For example, introducing a 4-methyl group on the thiazole increased cytotoxicity against Caco-2 cells significantly .
  • Antimicrobial Efficacy: In a comparative study involving thiazole derivatives, several compounds exhibited superior antibacterial activity against resistant strains compared to traditional antibiotics, indicating that this class could be pivotal in developing new antimicrobial therapies .

Properties

Molecular Formula

C20H13ClN2O3S2

Molecular Weight

428.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H13ClN2O3S2/c21-13-5-3-6-14(9-13)22-18(24)11-28-20-23-16(10-27-20)15-8-12-4-1-2-7-17(12)26-19(15)25/h1-10H,11H2,(H,22,24)

InChI Key

MNPVFBVVHDGTFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)SCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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